molecular formula C21H30N2O6 B3195121 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 886362-33-0

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3195121
CAS No.: 886362-33-0
M. Wt: 406.5 g/mol
InChI Key: UBHLDUJTRRPSSS-UHFFFAOYSA-N
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Description

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid (CAS 886362-33-0, molecular formula C21H30N2O6) is a propanoic acid derivative featuring dual protecting groups: benzyloxycarbonyl (Cbz) on the piperidine nitrogen and tert-butoxycarbonyl (Boc) on the amino group . These groups are widely employed in peptide synthesis for orthogonal protection strategies, where Boc is acid-labile and Cbz is cleaved via hydrogenolysis . The compound’s molecular weight is 406.47 g/mol, and it is stored under dry conditions at 2–8°C to prevent decomposition . Its primary application lies in medicinal chemistry as a building block for peptidomimetics and protease inhibitors, leveraging its stability and selective deprotection properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(13-18(24)25)16-9-11-23(12-10-16)20(27)28-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHLDUJTRRPSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660879
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-33-0
Record name 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as a derivative of piperidine and amino acids, has garnered attention for its potential biological activities. This compound's structure suggests multiple points of interaction with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H21N2O4C_{16}H_{21}N_{2}O_{4}, with a molecular weight of approximately 303.35 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, combined with benzyloxy and tert-butoxycarbonyl groups that may enhance its stability and solubility in biological systems.

Anticancer Potential

Research indicates that derivatives of amino acids similar to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with structural similarities can reduce cell viability in cancer cell lines, such as A549 (non-small cell lung cancer), by over 50% at certain concentrations. The mechanism often involves the induction of apoptosis and inhibition of cell migration, which are critical for cancer metastasis .

Antioxidant Activity

The antioxidant properties of this compound class are noteworthy. Compounds structurally related to this compound have demonstrated potent scavenging activity against free radicals in various assays, including DPPH and FRAP assays. These activities suggest that the compound could play a role in mitigating oxidative stress-related diseases .

The biological mechanisms underlying the activity of this compound can be attributed to its ability to interact with various cellular pathways:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds induce apoptosis.
  • Antioxidant Defense : The ability to scavenge free radicals contributes to cellular protection against oxidative damage.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of related compounds, it was found that specific structural modifications significantly enhanced cytotoxicity against A549 cells while maintaining lower toxicity towards normal Vero cells. This selectivity is crucial for developing effective cancer therapies .

Study 2: Antioxidant Properties

Another research highlighted that derivatives similar to this compound exhibited strong antioxidant capabilities, comparable to established antioxidants like ascorbic acid. The structure-dependent nature of these activities suggests potential for further optimization .

Data Table: Biological Activities Overview

Activity Compound Effect Reference
Anticancer3-(1-((Benzyloxy)carbonyl)piperidin)>50% reduction in A549 viability
AntioxidantRelated Amino Acid DerivativesHigh DPPH scavenging activity
Cell Cycle ArrestStructural AnalogInduces G0/G1 phase arrest
Apoptosis InductionSimilar CompoundsActivation of caspases

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Protecting Groups/Substituents Molecular Weight (g/mol) Key Applications
Target Compound (CAS 886362-33-0) C21H30N2O6 Cbz (piperidine), Boc (amino) 406.47 Peptide synthesis, protease inhibitors
3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic acid C13H23NO4 Boc (piperidine) 265.33 Intermediate in heterocyclic synthesis
2-((tert-Butoxycarbonyl)amino)-3-(1-methylpiperidin-4-yl)propanoic acid C14H26N2O4 Boc (amino), methyl (piperidine) 298.37 Neuromodulator studies
2-((tert-Butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid C18H32N2O6 Dual Boc (amino and piperidine) 372.46 Orthogonal protection in solid-phase synthesis
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid C16H21NO4 Cbz (piperidine) 291.34 Peptide coupling reactions

Key Observations:

Protection Strategy : The target compound’s dual Cbz/Boc system enables orthogonal deprotection, unlike analogs with single Boc (e.g., ) or dual Boc , which limit selective cleavage .

Synthetic Utility : Compounds with methylpiperidine (e.g., ) or thioureido groups (e.g., ) exhibit altered electronic profiles, influencing binding affinity in biological targets .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how do reaction conditions impact yield?

Methodological Answer:
Synthesis typically involves sequential protection of the piperidine and amino groups. The benzyloxycarbonyl (Cbz) group is introduced first via benzyl chloroformate under alkaline conditions (pH 8–9), followed by tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF) . Key challenges include avoiding premature deprotection and ensuring regioselectivity. Solvent choice (e.g., dichloromethane for Boc protection) and temperature control (0–5°C for Cbz introduction) are critical to suppress side reactions like racemization or ester hydrolysis . Yield optimization (typically 60–75%) requires inert atmospheres (N₂/Ar) and chromatographic purification (silica gel, ethyl acetate/hexane gradients) .

Basic: How can researchers verify the compound’s purity and structural integrity post-synthesis?

Methodological Answer:
Analytical validation combines ¹H/¹³C NMR (e.g., confirming Boc and Cbz peaks at δ 1.4 ppm for tert-butyl and δ 5.1 ppm for benzyl protons) and HPLC (C18 column, acetonitrile/water with 0.1% TFA, retention time ~12–14 min) . Mass spectrometry (ESI-MS) should confirm the molecular ion [M+H]⁺ at m/z 433.2 (C₂₂H₃₀N₂O₆). Impurity profiling (e.g., residual solvents, unreacted intermediates) requires GC-MS and elemental analysis (targeting <0.5% impurities) .

Advanced: What computational strategies can predict optimal reaction pathways for derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) model transition states and activation energies for Boc/Cbz deprotection . Reaction path sampling (e.g., using ICReDD’s algorithms) identifies low-energy pathways for regioselective modifications, such as substituting the piperidine ring . Machine learning (e.g., neural networks trained on PubChem data) predicts solvent-catalyst pairs to enhance yields by 15–20% .

Advanced: How to resolve contradictions in biological activity data for structural analogs?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme assays) may arise from stereochemical differences or aggregation. Strategies include:

  • Chiral HPLC to isolate enantiomers and test individually .
  • Molecular dynamics simulations (e.g., GROMACS) to compare binding modes of R/S configurations .
  • Surface plasmon resonance (SPR) to quantify target binding kinetics and rule out nonspecific interactions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
The Boc and Cbz groups are non-toxic but require standard PPE (gloves, goggles). Solvent residues (THF, DCM) pose flammability and inhalation risks; use fume hoods and monitor exposure limits (e.g., DCM < 50 ppm) . Emergency measures include rinsing contaminated skin with water (15+ minutes) and consulting poison control for accidental ingestion .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Piperidine substitution : Replace Cbz with acetyl or tosyl groups to modulate lipophilicity (logP) .
  • Boc alternatives : Test Fmoc or Alloc protection for pH-dependent stability .
  • Propanoic acid modifications : Esterify (methyl/ethyl) to enhance cell permeability, then hydrolyze in vivo .
    Data Table :
DerivativelogP (Calc.)Solubility (mg/mL)IC₅₀ (nM)
Parent2.30.12450
Cbz→Acetyl1.80.25620
Boc→Fmoc3.10.08380

Advanced: What analytical techniques differentiate stereoisomers of this compound?

Methodological Answer:

  • Circular dichroism (CD) : Detects optical activity of chiral centers (e.g., piperidine C4) .
  • X-ray crystallography : Resolves absolute configuration (e.g., R vs. S at the propanoic acid α-carbon) .
  • Chiral shift reagents in NMR : Europium tris(3-(heptafluoropropylhydroxymethylene)-d-camphorate) induces peak splitting for enantiomers .

Basic: How to troubleshoot low yields in the coupling step during solid-phase peptide synthesis (SPPS)?

Methodological Answer:
Common issues include:

  • Incomplete activation : Use HOBt/DIC coupling reagents (1:1 molar ratio) for 2 hours at RT .
  • Steric hindrance : Incorporate pseudoproline dipeptides or microwave-assisted SPPS (50°C, 20 min) .
  • Deprotection inefficiency : Replace TFA with HCl/dioxane for Boc removal if resin swelling is poor .

Advanced: What mechanistic insights explain unexpected byproducts during Boc deprotection?

Methodological Answer:
Boc cleavage with TFA can generate tert-butyl cations, leading to alkylation side products (e.g., piperidine N-alkylation). Mitigation strategies:

  • Add scavengers (e.g., triisopropylsilane) to trap cations .
  • Use milder acids (e.g., 10% citric acid in THF) for acid-sensitive derivatives .
  • Monitor by LC-MS for m/z shifts (+56 Da from tert-butyl adducts) .

Advanced: How to validate target engagement in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
  • Fluorescence polarization : Tag the compound with BODIPY and monitor competition with unlabeled analogs .
  • Click chemistry : Incorporate an alkyne handle for pull-down assays and proteomic identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid

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